molecular formula C8H7NO5 B8784012 2-(2-Hydroxy-4-nitrophenyl)acetic acid

2-(2-Hydroxy-4-nitrophenyl)acetic acid

Cat. No. B8784012
M. Wt: 197.14 g/mol
InChI Key: CTTYVUAQIUJFTK-UHFFFAOYSA-N
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Patent
US06306993B1

Procedure details

To a suspension of o-hydroxy phenylacetic acid (15.0 g, 0.099 mol) in H2O (39 mL) at 0° C. was added a solution of nitric acid (12 mL of 65% in 8 mL H2O) slowly via pipette. The solution was stirred for an additional 1.5 h at 0° C. The mixture was then warmed to ambient temperature and allowed to stir for an additional 0.5 h. The heterogenous solution was poured over ice (10 g) and filtered to remove the insoluble ortho-nitro isomer. The reddish solution was concentrated under reduced pressure, and the thick residue was redissolved in 6N HCl and filtered through celite. The solvent was again removed under reduced pressure to provide the desired 2-hydroxy-4-nitro-phenylacetic acid as a light, brownish-red solid (40% yield). The product (IV-a) was used in the next step without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[N+:12]([O-])([OH:14])=[O:13]>O>[OH:1][C:2]1[CH:7]=[C:6]([N+:12]([O-:14])=[O:13])[CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CC(=O)O
Name
Quantity
39 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
10 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for an additional 1.5 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed to ambient temperature
STIRRING
Type
STIRRING
Details
to stir for an additional 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble ortho-nitro isomer
CONCENTRATION
Type
CONCENTRATION
Details
The reddish solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the thick residue was redissolved in 6N HCl
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was again removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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